

# Introduction: The Significance of a Functionalized Indole Scaffold

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## Compound of Interest

**Compound Name:** 1-*Propyl-1H-indole-3-carbaldehyde*

**Cat. No.:** B1274598

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The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.<sup>[1]</sup> Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry. While synthetic modifications most commonly target the electron-rich C2 and C3 positions, functionalization of the indole nitrogen (N1) and the C3 position in tandem offers a powerful strategy for creating structurally diverse molecules with significant biological potential.<sup>[1][2]</sup>

**1-Propyl-1H-indole-3-carbaldehyde** is a prime example of such a scaffold. It combines N-alkylation, which can modulate physicochemical properties like lipophilicity and metabolic stability, with a versatile C3-formyl group. This aldehyde functionality serves as a crucial synthetic handle, enabling a wide range of subsequent chemical transformations, including condensations, oxidations, and reductions.<sup>[3][4]</sup> This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of **1-Propyl-1H-indole-3-carbaldehyde**, offering field-proven insights for researchers in drug discovery and chemical synthesis.

## Physicochemical and Spectroscopic Profile

A clear understanding of the fundamental properties of a compound is the bedrock of its successful application in research. The key physicochemical and computed properties of **1-Propyl-1H-indole-3-carbaldehyde** are summarized below.

## Table 1: Core Chemical Properties

Property	Value	Source
IUPAC Name	1-propylindole-3-carbaldehyde	<a href="#">[5]</a>
CAS Number	119491-08-6	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO	<a href="#">[5]</a> <a href="#">[8]</a>
Molecular Weight	187.24 g/mol	<a href="#">[5]</a> <a href="#">[8]</a>
Appearance	Expected to be a solid (based on related compounds)	N/A
XLogP3	2.3	<a href="#">[5]</a>
Hydrogen Bond Donor Count	0	<a href="#">[5]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[5]</a>

## Table 2: Predicted Spectroscopic Data

Technique	Characteristic Peaks
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~10.0 ppm (s, 1H, CHO); δ ~8.3 ppm (d, 1H, Ar-H); δ ~7.7 ppm (s, 1H, Ar-H); δ ~7.3-7.4 ppm (m, 3H, Ar-H); δ ~4.1 ppm (t, 2H, N-CH <sub>2</sub> ); δ ~1.9 ppm (m, 2H, CH <sub>2</sub> ); δ ~0.9 ppm (t, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~184.5 ppm (C=O); δ ~138 ppm (Ar-C); δ ~125 ppm (Ar-C); δ ~124 ppm (Ar-C); δ ~123 ppm (Ar-C); δ ~122 ppm (Ar-C); δ ~118 ppm (Ar-C); δ ~110 ppm (Ar-C); δ ~48 ppm (N-CH <sub>2</sub> ); δ ~23 ppm (CH <sub>2</sub> ); δ ~11 ppm (CH <sub>3</sub> )
IR (KBr)	~1640-1660 cm <sup>-1</sup> (C=O stretch, aldehyde); ~2900-3100 cm <sup>-1</sup> (C-H stretch, aromatic/aliphatic)
MS (ESI)	m/z 188 [M+H] <sup>+</sup>

Note: NMR chemical shifts are estimations based on spectral data for structurally similar N-alkylated indole-3-carbaldehydes.<sup>[9]</sup>

## Strategic Synthesis: A Two-Stage Approach

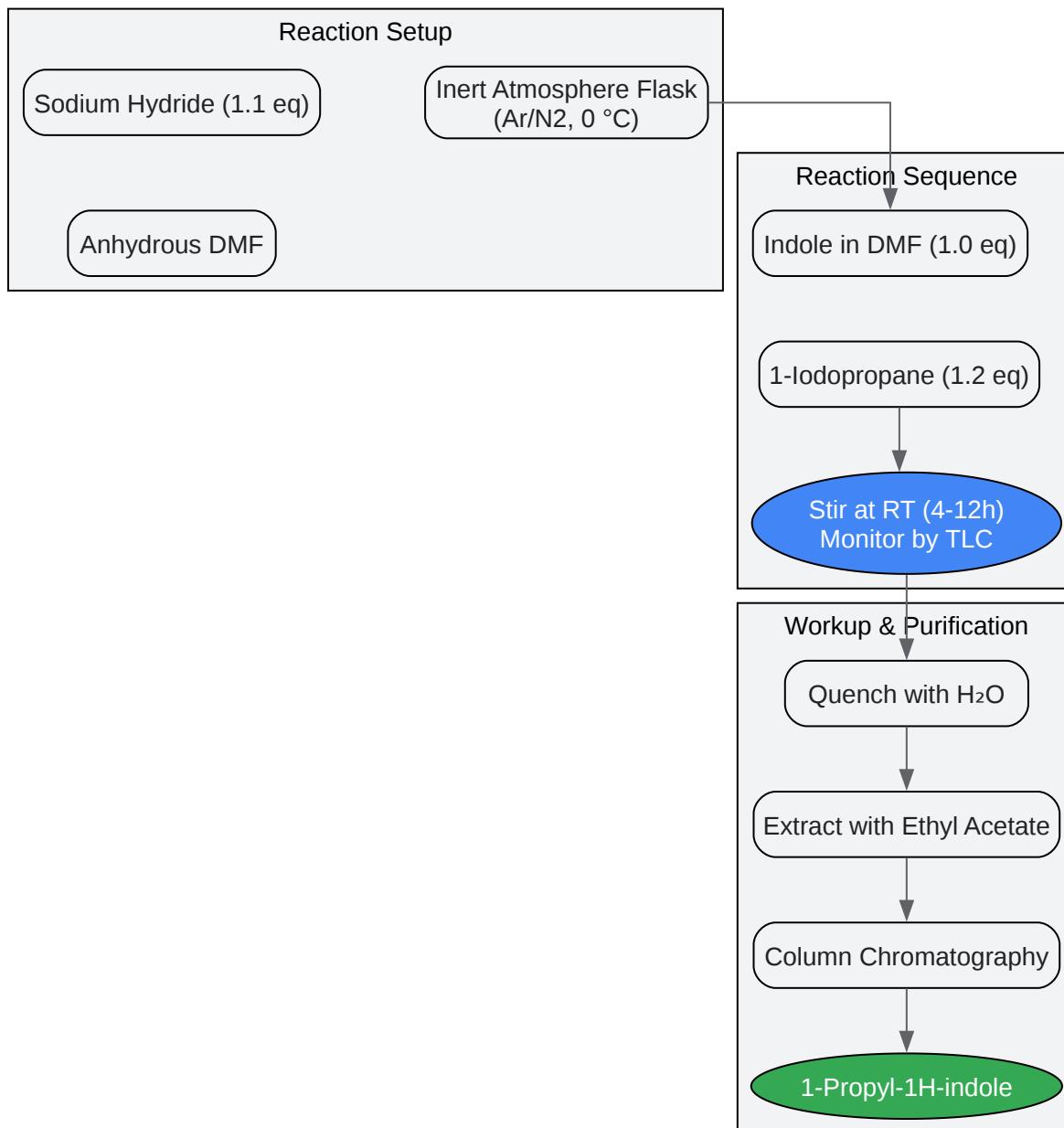
The synthesis of **1-Propyl-1H-indole-3-carbaldehyde** is most efficiently achieved through a sequential, two-step process: (1) N-alkylation of the indole core, followed by (2) C3-formylation. This pathway ensures high regioselectivity and good overall yield.

### Stage 1: N-Alkylation of the Indole Ring

The direct alkylation of the indole nitrogen presents a common challenge due to the mitigated nucleophilicity of the N-H bond compared to the C3 position.<sup>[1]</sup> The standard and reliable approach involves the deprotonation of the indole N-H with a strong base to form the highly nucleophilic indole anion, which is then trapped by an alkylating agent.

- Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
- Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred DMF.
- Indole Addition: Once the hydrogen evolution ceases, add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes.
- Alkylation: Add 1-iodopropane or 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.
- Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.

- Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-propyl-1H-indole.

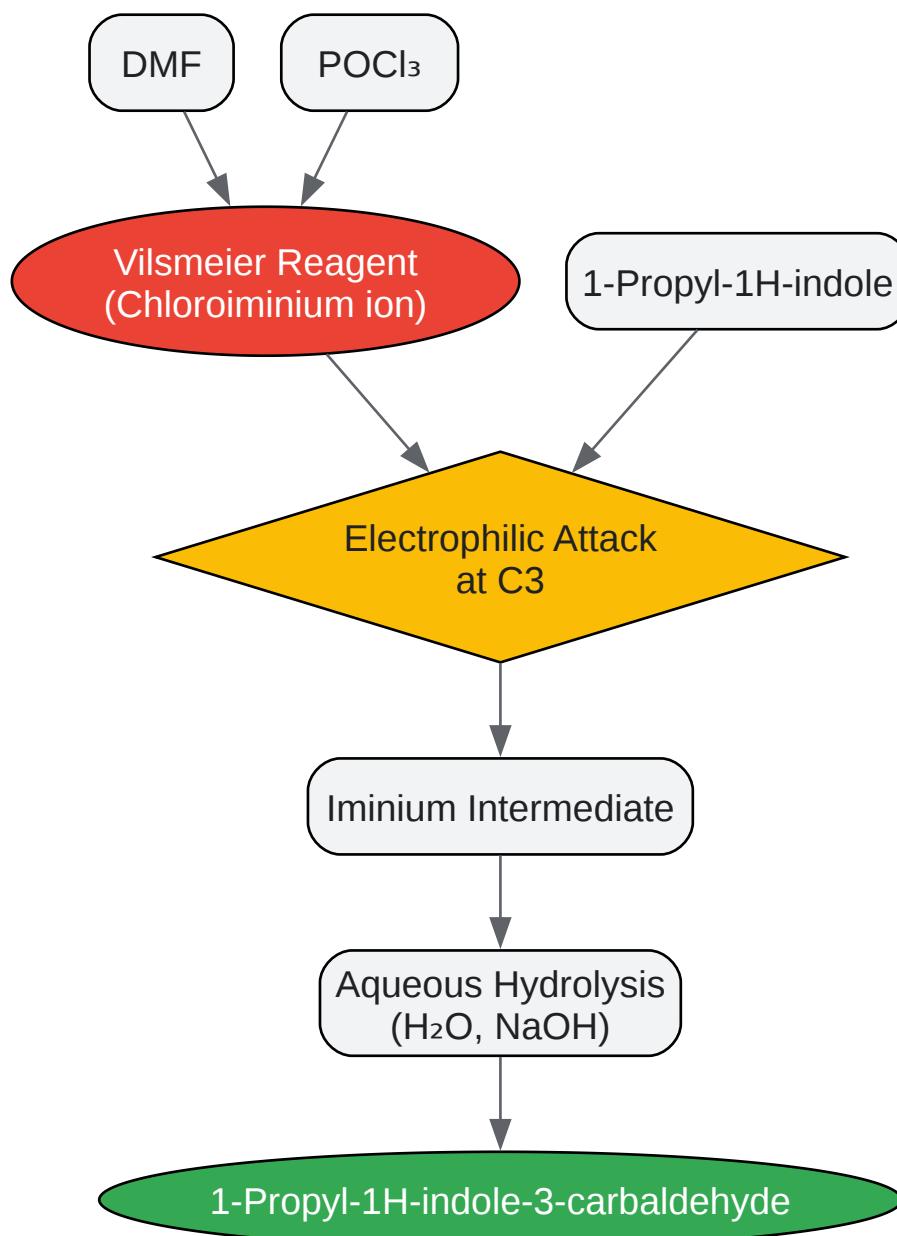


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Caption: Workflow for the N-propylation of indole.

## Stage 2: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich aromatic systems like N-substituted indoles.[10] It offers excellent regioselectivity for the C3 position and typically proceeds with high yields. The key to this reaction is the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and a halogenating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).[10][11]



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Caption: Mechanism of the Vilsmeier-Haack formylation.

- Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (4.0 equivalents) to 0 °C. Add phosphorus oxychloride ( $\text{POCl}_3$ , 1.1 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

- Substrate Addition: Add a solution of 1-propyl-1H-indole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent, ensuring the internal temperature does not exceed 10 °C. [\[12\]](#)
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to 35 °C. Stir at this temperature for 1-2 hours. The reaction mixture will typically become a thick paste.
- Hydrolysis: Cool the flask back to 0 °C and carefully add crushed ice, followed by cold water. Then, add a solution of sodium hydroxide (e.g., 5M NaOH) dropwise until the solution is strongly basic (pH > 12), which hydrolyzes the iminium intermediate. [\[12\]](#)
- Isolation: The product often precipitates as a solid upon basification and cooling. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
- Purification: If necessary, the product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.

## Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **1-Propyl-1H-indole-3-carbaldehyde** stems primarily from the reactivity of its aldehyde group. This functional group is a gateway to a multitude of chemical transformations, making the molecule a valuable intermediate in the synthesis of complex bioactive compounds. [\[2\]](#)[\[3\]](#)

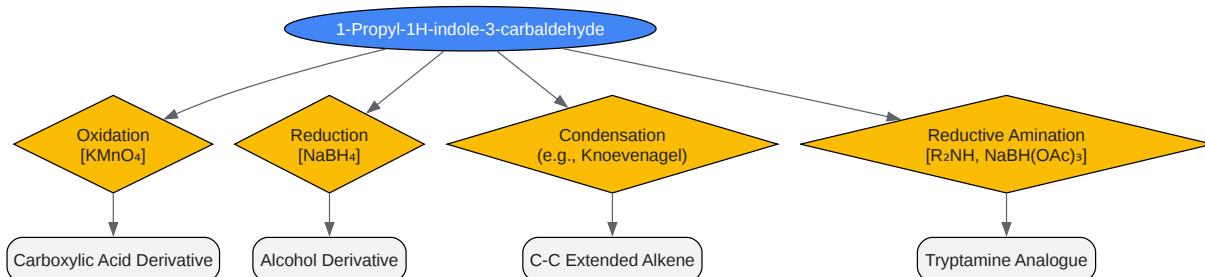
Key reaction pathways include:

- Oxidation: The aldehyde can be readily oxidized to the corresponding 1-propyl-1H-indole-3-carboxylic acid using standard oxidants like potassium permanganate ( $KMnO_4$ ) or silver oxide ( $Ag_2O$ ).
- Reduction: Selective reduction to 1-propyl-1H-indole-3-methanol is achievable with mild reducing agents such as sodium borohydride ( $NaBH_4$ ).
- Condensation Reactions: The aldehyde undergoes various C-C bond-forming condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds

(e.g., malononitrile) or Henry reactions with nitroalkanes introduces further functional complexity.[4]

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of N-substituted tryptamine analogues.
- Wittig Reaction: Conversion of the aldehyde to an alkene is accomplished via the Wittig reaction, allowing for chain extension.

The indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of numerous indole alkaloids and pharmacologically active agents demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[13][14][15]



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Caption: Key reaction pathways for **1-Propyl-1H-indole-3-carbaldehyde**.

## Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety. While specific toxicological data for **1-Propyl-1H-indole-3-carbaldehyde** is limited, data from the parent compound, indole-3-carboxaldehyde, provides a strong basis for safety protocols.

- Hazards: The compound is expected to be an irritant. It may cause skin irritation, serious eye irritation, and respiratory tract irritation.[16][17] Avoid breathing dust, fumes, or spray.[16][18]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[16][18] Handle in a well-ventilated area or a chemical fume hood.[19][20]
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water.[16][20]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
  - Inhalation: Move the person to fresh air and keep comfortable for breathing.[16][20]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from oxidizing agents and sources of ignition.[17][18][19]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information before handling this chemical.

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